10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with significant structural intricacies. This compound belongs to the class of diazatricyclic compounds, which are characterized by their unique bicyclic structures containing nitrogen atoms. The IUPAC name reflects its detailed molecular architecture, indicating the presence of various functional groups and substituents.
The compound is classified as a thione due to the presence of a sulfur atom double-bonded to carbon within its structure. It also features methoxy and ethylphenyl substituents, which can influence its chemical properties and biological activities.
The synthesis of 10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions that may include cyclization processes, substitution reactions, and functional group modifications.
The molecular structure of the compound can be represented through various notations:
CC(CC1N2C(c(cc3)ccc3OC)=O)(N(c3ccccc3)C2=S)Oc2c1cccc2
MDL Number (MFCD)
This structure reveals a complex arrangement of rings and substituents that contribute to its unique properties.
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms.
10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can undergo a variety of chemical reactions:
Each reaction pathway would require specific conditions such as temperature, solvent choice, and reaction time to achieve desired products efficiently.
The mechanism of action for this compound largely depends on its interactions at the molecular level with biological targets:
Quantitative data regarding binding affinities and biological activity can be obtained through in vitro assays and computational modeling studies.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be employed to characterize these properties further.
10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has potential applications in:
The compound's diverse applications underscore its significance in both academic research and practical applications within various scientific fields.
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1